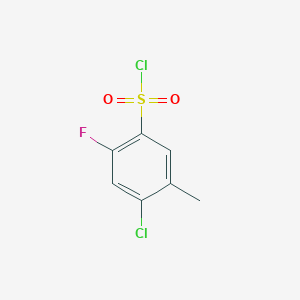

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride

説明

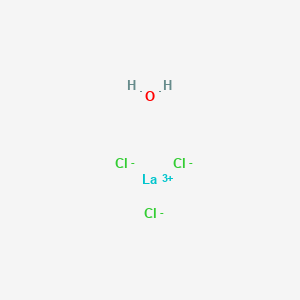

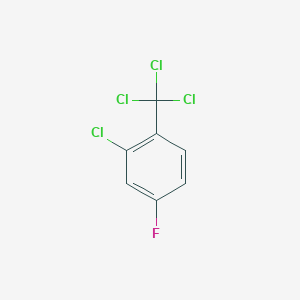

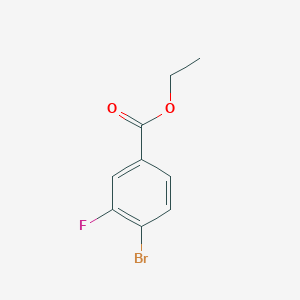

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 868755-70-8 . It has a molecular weight of 243.09 and its IUPAC name is 4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride .

Molecular Structure Analysis

The molecular formula of 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride is C7H5Cl2FO2S . The InChI code for this compound is 1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3 .Physical And Chemical Properties Analysis

This compound is a solid or semi-solid or liquid or lump . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Novel Synthesis for Pesticide Intermediates

Xiao-hua Du et al. (2005) demonstrated a novel synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is utilized in preparing methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a key intermediate for herbicidal pesticides. This synthesis provides an alternate, more economical route to expensive precursors (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).

Activation of Hydroxyl Groups

Y. A. Chang et al. (1992) found that 4-fluorobenzenesulfonyl chloride, due to its strong electron-withdrawing fluoride atom, is an excellent activating agent for the covalent attachment of biologicals to solid supports. This reagent reacts rapidly with primary or secondary hydroxyl groups, enabling the creation of functionalized supports for therapeutic applications (Y. A. Chang, A. Gee, A. Smith, & W. Lake, 1992).

Fluoroalkylsulfonyl Chlorides in Atom Transfer Radical Addition

Xiaojun Tang and W. R. Dolbier (2015) employed fluoroalkylsulfonyl chlorides as a source of fluorinated radicals for adding fluoroalkyl groups to unsaturated carbonyl compounds. Their methodology, involving photochemical conditions and Cu mediation, offers an efficient way to produce α-chloro-β-fluoroalkylcarbonyl products with high yields, highlighting potential applications in material science and pharmaceutical synthesis (Xiaojun Tang & W. R. Dolbier, 2015).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302-H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . The precautionary statements include P280-P305+P351+P338-P310 , which advise wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a POISON CENTER or doctor/physician .

特性

IUPAC Name |

4-chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c1-4-2-7(13(9,11)12)6(10)3-5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPBVNJGNFMCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594682 | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |

CAS RN |

868755-70-8 | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

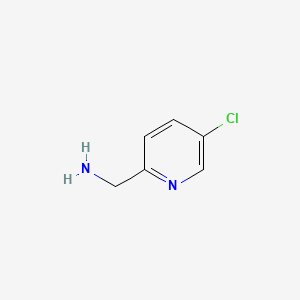

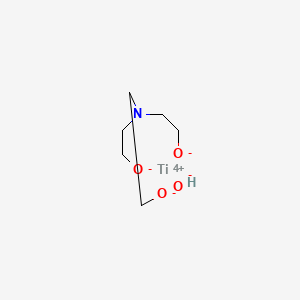

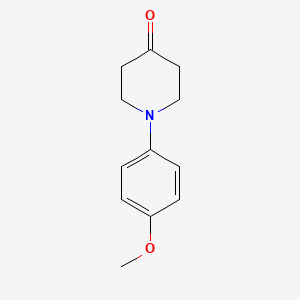

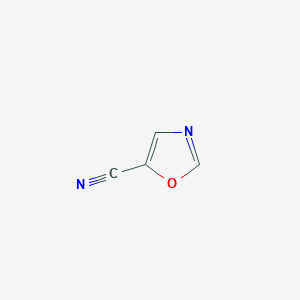

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)

![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)